

Advanced Application Note: 3-Keto Fluvastatin Monitoring in Pharmaceutical Quality Control

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Compound of Interest

Compound Name: 3-Keto fluvastatin

CAS No.: 1331822-02-6

Cat. No.: B15190708

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Executive Summary

3-Keto Fluvastatin (CAS 1331822-02-6) is a critical oxidative degradation product of Fluvastatin Sodium, a widely used HMG-CoA reductase inhibitor. Under International Council for Harmonisation (ICH) Q3B(R2) guidelines, degradation products exceeding the identification threshold (typically 0.1% or 0.2% depending on dose) must be identified and qualified.

This application note details the mechanism of formation, physicochemical properties, and a validated analytical protocol for the separation and quantification of **3-Keto Fluvastatin**. It is designed for QC scientists requiring robust methods to distinguish this specific impurity from the parent drug and other related substances (e.g., anti-isomers, lactones).

Scientific Background & Mechanism[1][2]

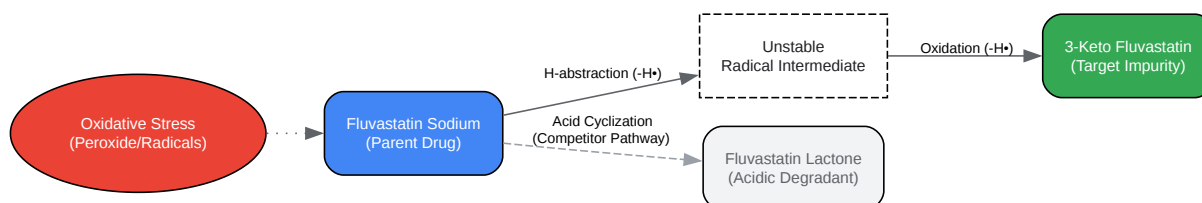
The Chemical Basis of Degradation

Fluvastatin contains a heptenoic acid side chain with a chiral dihydroxy moiety. The secondary hydroxyl group at the C-3 position is susceptible to oxidation, particularly under stress conditions (heat, light, oxidizers), converting the alcohol to a ketone.

- Parent Drug: Fluvastatin ()
- Impurity: **3-Keto Fluvastatin** ()
[1][2][3]
- Transformation: Dehydrogenation (Oxidation) of the C-3 hydroxyl group.
- Mass Shift: -2 Da relative to the parent drug.

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway leading to the formation of **3-Keto Fluvastatin**.



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Figure 1: Oxidative degradation pathway of Fluvastatin to **3-Keto Fluvastatin**, distinguished from the acid-catalyzed lactonization pathway.

Analytical Strategy: HPLC-UV/MS

Detecting **3-Keto Fluvastatin** requires a separation method capable of resolving the slightly less polar ketone from the dihydroxy parent.

Physicochemical Differentiators

Feature	Fluvastatin (Parent)	3-Keto Fluvastatin (Impurity)	Analytical Impact
Molecular Weight	411.47 g/mol (Free Acid)	409.45 g/mol	LC-MS: Monitor [M+H] ⁺ 412 vs 410
Polarity	High (Two -OH groups)	Medium (One -OH, One =O)	HPLC: 3-Keto typically elutes after parent in RP-C18 (method dependent)
UV Maxima	234 nm, 305 nm	~305 nm (Indole core intact)	UV: 305 nm provides specificity for the fluorophore

Method Development Guidelines

- Column Choice: A high-efficiency C18 column (e.g., Zorbax Eclipse Plus C18 or equivalent) is recommended to resolve the structural isomers.
- Mobile Phase pH: The pH must be controlled (typically pH 4.5 - 5.5) to ensure the carboxylic acid moiety is ionized consistently, preventing peak splitting.
- Detection: Fluorescence detection (Ex 305 nm / Em 390 nm) offers the highest sensitivity for trace impurities, but UV at 305 nm is sufficient for standard QC limits (0.1%).

Experimental Protocols

Protocol A: Forced Degradation (Generation of Standard)

Purpose: To generate the 3-Keto impurity in situ for retention time confirmation when a certified reference standard is unavailable.

Reagents:

- Fluvastatin Sodium API
- Hydrogen Peroxide (30% w/v)[4]

- Acetonitrile (HPLC Grade)[5]
- 0.1 N HCl and 0.1 N NaOH (for quenching)

Procedure:

- Preparation: Dissolve 50 mg of Fluvastatin Sodium in 50 mL of Acetonitrile:Water (50:50).
- Stress Induction: Transfer 5 mL of the stock solution to a reaction vial. Add 1 mL of 3% .
- Incubation: Heat at 60°C for 2 hours. Note: Over-stressing (>24h) may lead to secondary degradation.
- Quenching: Allow to cool. If injecting immediately, no quenching is needed; otherwise, neutralize excess peroxide with sodium metabisulfite if storing.
- Analysis: Inject into the HPLC system described in Protocol B. Look for the emergence of a peak with a mass of 409 Da (ES+).

Protocol B: Standard QC Quantification Method

Purpose: Routine release testing for Related Substances.

Chromatographic Conditions:

- Instrument: HPLC with PDA or UV Detector.
- Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
- Flow Rate: 1.0 mL/min.[6][7]
- Temperature: 25°C.
- Injection Volume: 20 µL.
- Wavelength: 305 nm (Primary), 238 nm (Secondary).

Mobile Phase:

- Solvent A: 0.1% Orthophosphoric Acid in Water (pH adjusted to 3.5 with Triethylamine if needed).
- Solvent B: Acetonitrile.

Gradient Program:

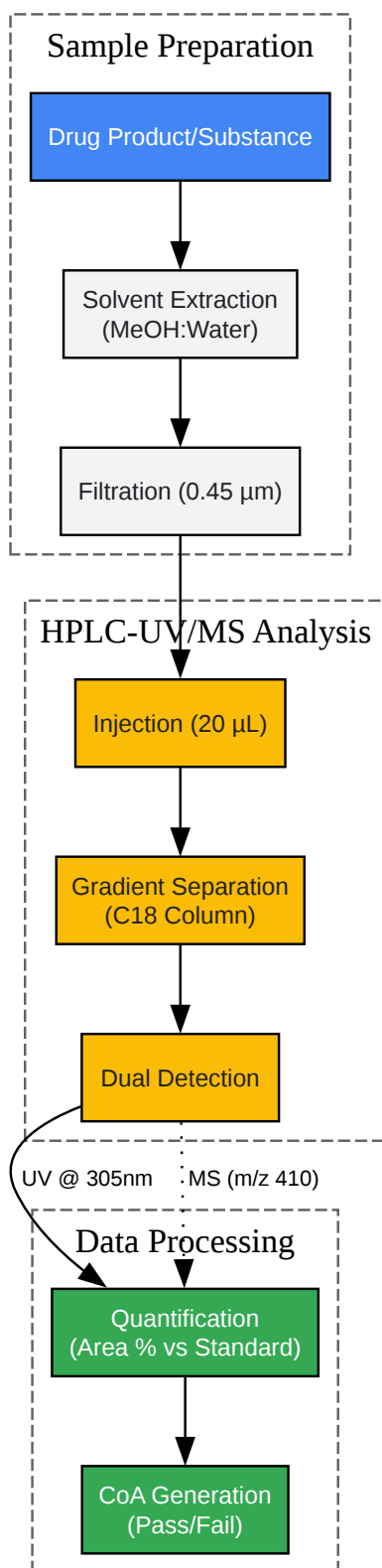
Time (min)	% Solvent A	% Solvent B	Phase
0.0	65	35	Equilibration
20.0	35	65	Linear Gradient
25.0	35	65	Hold
26.0	65	35	Re-equilibration

| 35.0 | 65 | 35 | End |

System Suitability Criteria:

- Resolution (): > 1.5 between Fluvastatin and nearest impurity (often the anti-isomer or 3-keto).
- Tailing Factor (): < 2.0 for the Fluvastatin peak.
- RSD: < 2.0% for 5 replicate injections of the standard.

Analytical Workflow Diagram



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Figure 2: End-to-end workflow for the isolation and quantification of **3-Keto Fluvastatin** in pharmaceutical samples.

Troubleshooting & Validation

Common Issues

- **Peak Co-elution:** If the 3-Keto impurity co-elutes with the anti-isomer (a common stereoisomeric impurity), lower the slope of the gradient (e.g., 0.5% B/min change) or reduce the column temperature to 20°C to improve selectivity.
- **Ghost Peaks:** Ensure the mobile phase acids (Formic or Phosphoric) are high-purity grade. **3-Keto fluvastatin** is sensitive to metal ions; use amber glassware to prevent photo-degradation during analysis.

Validation Parameters (per ICH Q2)

- **Specificity:** Demonstrate no interference from excipients or the "Lactone" degradant (which forms under acidic conditions, not oxidative).
- **LOD/LOQ:** The method should detect the impurity at 0.05% (LOD) and quantify it at 0.1% (LOQ) of the parent concentration.

References

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- To cite this document: BenchChem. [Advanced Application Note: 3-Keto Fluvastatin Monitoring in Pharmaceutical Quality Control]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15190708/docs#advanced-application-note-3-keto-fluvastatin-monitoring-in-pharmaceutical-quality-control>]

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